N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEWWPJGRJSPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyrimidine ring can be formed from the reaction of β-diketones with amidines .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the desired scale of production and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues from Benzo-Oxazolo-Oxazine Derivatives ()
Three compounds from share structural motifs with the target molecule:
- Compound 48 : Features a pyridin-3-yl boronic acid-derived substituent with an imidazole group. Its benzo-oxazolo-oxazine scaffold adds complexity compared to the simpler pyrimidine core of the target compound.
- Compound 49 : Incorporates a pyrimidin-5-yl group, mirroring the pyrimidine core of the target molecule but fused to a benzo-oxazolo-oxazine system.
- Compound 50 : Includes a 2,4-dimethoxy-pyrimidine substituent, highlighting how methoxy modifications alter electronic properties.
Synthesis Comparison :
All three analogs were synthesized via Suzuki-Miyaura coupling between boronic acids and a common precursor (33a). Yields ranged from 68.5% to 78.4%, suggesting efficient synthetic routes for pyrimidine-containing systems. The target compound may follow similar coupling strategies, though its simpler structure could improve yield or reduce steps.
Benzothiazole-Based Acetamides ()
The European patent describes benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) with acetamide side chains. While structurally distinct from the target compound, these share functional group similarities:
- Key Differences : The benzothiazole core replaces pyrimidine-imidazole, and trifluoromethyl groups enhance lipophilicity.
- Pharmacological Implications : Benzothiazole derivatives often exhibit anticancer or anti-inflammatory activity, suggesting the target compound’s pyrimidine-imidazole core may prioritize different biological targets (e.g., kinase inhibition).
Indole-Containing Analog ()
2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421522-26-0) shares the pyrimidine-imidazole-acetamide backbone but incorporates an indole group.
Physicochemical and Pharmacological Data Comparison
Notes:
- Methoxy groups (Compound 50) and trifluoromethyl groups () enhance metabolic stability but may reduce solubility.
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound features both imidazole and pyrimidine rings, which are known for their roles in various biological processes. The compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further pharmacological exploration .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as cytochrome P450 enzymes .
- Cell Signaling Modulation : It interacts with various cellular pathways that influence cell proliferation and apoptosis, particularly in cancer cells .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, affecting both bacterial and fungal pathogens .
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, possess significant anticancer properties. A study highlighted that imidazole-containing compounds can inhibit angiogenesis and modulate pathways crucial for tumor growth .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (Cervical) | 16.1 | |
| Bromolevamisole | Various Cancer Lines | < 10 | |
| Levamisole | Various Cancer Lines | 0.52 |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Candida albicans | 20 |
Case Study 1: Anticancer Efficacy
In a study examining the effects of various imidazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in HeLa cells with an IC50 value of 16.1 µM. This suggests a promising role as a potential anticancer agent through the modulation of key signaling pathways involved in cell proliferation .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cytochrome P450C24A1 by related imidazole derivatives. The study demonstrated that certain derivatives exhibited IC50 values as low as 0.3 µM, indicating strong inhibitory potential compared to standard inhibitors like ketoconazole . This highlights the relevance of this compound in drug development targeting metabolic enzymes.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To enhance potency and selectivity for specific biological targets.
- Mechanistic Studies : To elucidate detailed molecular mechanisms underlying its biological activities.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-aminopyrimidine derivatives with imidazole-containing electrophiles under reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8–10 min).
- NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for pyrimidine and imidazole protons) and acetamide methyl group (δ ~2.1 ppm).
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Kinase assays (e.g., JAK/STAT pathways) using fluorescent ATP analogs.
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can crystallographic data resolve tautomeric ambiguity in the imidazole-pyrimidine core?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) can elucidate bond lengths and angles. For example, compare N–C bond distances in the imidazole ring (expected range: 1.31–1.38 Å) to confirm tautomeric forms. Hydrogen bonding networks (e.g., N–H···O interactions) further stabilize specific tautomers .
Q. What computational methods predict SAR for modifying the acetamide substituent?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to assess binding affinity changes.
- DFT Calculations : Optimize substituent geometry at B3LYP/6-31G(d) level; correlate electron-withdrawing groups (e.g., -CF₃) with enhanced electrophilicity .
Q. How to address contradictory cytotoxicity results across cell lines?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 72 hr exposure, 10% FBS).
- Mechanistic Profiling : Assess apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to differentiate modes of action.
- Purity Verification : Re-test batches with ≥98% purity (HPLC) to exclude excipient interference .
Q. Why does regioselectivity vary in derivatizing the pyrimidine ring?
- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-deficient C5 position) and steric factors. For example, substituents at C2 (imidazole) direct electrophilic attacks to C4/C6. Use directing groups (e.g., -NH₂) or Lewis acids (e.g., ZnCl₂) to control reaction pathways .
Data Analysis & Experimental Design
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 hr.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .
Q. What statistical approaches resolve batch-to-batch variability in bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
